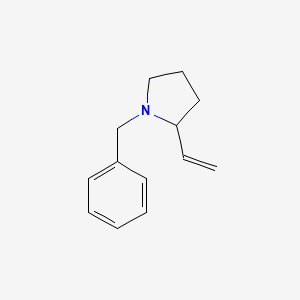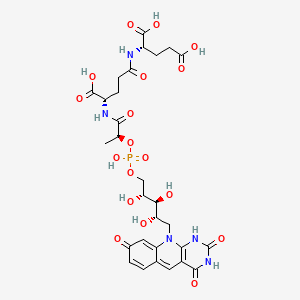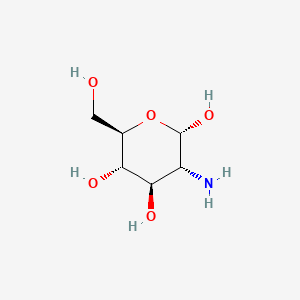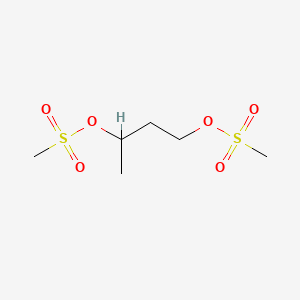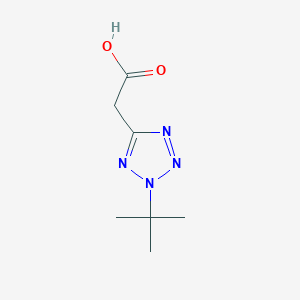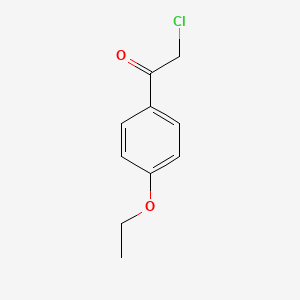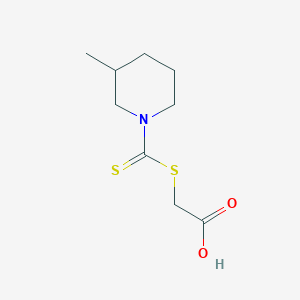![molecular formula C19H19N3O2 B3055536 1-[(4-phenylpiperazin-1-yl)methyl]-1H-indole-2,3-dione CAS No. 6532-18-9](/img/structure/B3055536.png)
1-[(4-phenylpiperazin-1-yl)methyl]-1H-indole-2,3-dione
描述
1-[(4-Phenylpiperazin-1-yl)methyl]-1H-indole-2,3-dione is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrrole ring. The compound also features a phenylpiperazine moiety, which is a piperazine ring substituted with a phenyl group. This unique combination of structural elements imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
准备方法
The synthesis of 1-[(4-phenylpiperazin-1-yl)methyl]-1H-indole-2,3-dione typically involves multi-step synthetic routes. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Piperazine Moiety: The phenylpiperazine moiety can be introduced through nucleophilic substitution reactions. For example, the indole derivative can be reacted with 1-(4-phenylpiperazin-1-yl)methyl chloride in the presence of a base such as potassium carbonate.
Oxidation to Form the Dione: The final step involves the oxidation of the indole derivative to form the 2,3-dione. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反应分析
1-[(4-phenylpiperazin-1-yl)methyl]-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinonoid structures, which may exhibit different chemical properties.
Reduction: Reduction of the dione can lead to the formation of dihydroindole derivatives, which may have distinct biological activities.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., halogens, nitro compounds).
科学研究应用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been investigated for its potential as a ligand for various biological targets, including receptors and enzymes.
Medicine: The compound has shown promise as a lead compound for the development of drugs targeting neurological disorders, such as Alzheimer’s disease and schizophrenia.
Industry: It may be used as an intermediate in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-[(4-phenylpiperazin-1-yl)methyl]-1H-indole-2,3-dione involves its interaction with specific molecular targets. For example, it may act as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, the compound can increase the levels of acetylcholine in the brain, potentially improving cognitive function in patients with Alzheimer’s disease. Additionally, the compound may interact with various receptors, such as serotonin and dopamine receptors, modulating their activity and influencing neurological processes.
相似化合物的比较
1-[(4-phenylpiperazin-1-yl)methyl]-1H-indole-2,3-dione can be compared with other indole derivatives and phenylpiperazine compounds:
Indole Derivatives: Compounds such as indomethacin and tryptophan share the indole core structure but differ in their substituents and biological activities.
Phenylpiperazine Compounds: Compounds like quetiapine and aripiprazole contain the phenylpiperazine moiety and are used as antipsychotic medications. The unique combination of the indole and phenylpiperazine structures in this compound imparts distinct pharmacological properties.
属性
IUPAC Name |
1-[(4-phenylpiperazin-1-yl)methyl]indole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c23-18-16-8-4-5-9-17(16)22(19(18)24)14-20-10-12-21(13-11-20)15-6-2-1-3-7-15/h1-9H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUXTGVNHPHAHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CN2C3=CC=CC=C3C(=O)C2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344902 | |
| Record name | 1-[(4-Phenylpiperazin-1-yl)methyl]-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6532-18-9 | |
| Record name | 1-[(4-Phenylpiperazin-1-yl)methyl]-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


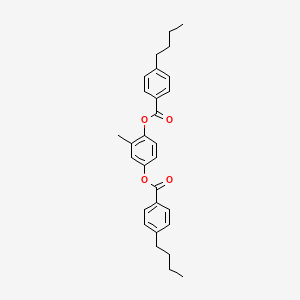
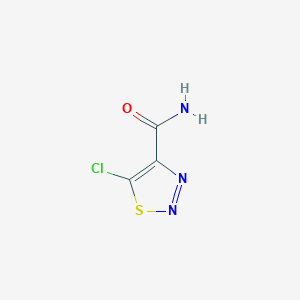
![Ethyl 2-oxo-2-[(1,3,5-trimethylpyrazol-4-yl)amino]acetate](/img/structure/B3055455.png)
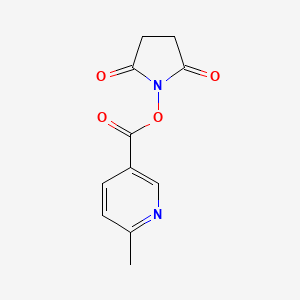
![2,2'-Bithieno[3,2-b]thiophene](/img/structure/B3055458.png)

